N-cyclopropyl-N'-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound with the molecular formula C18H22FN3O3 This compound is characterized by the presence of a cyclopropyl group, a fluorobenzoyl group, and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl moiety is synthesized by reacting 4-piperidone with appropriate reagents to introduce the 2-fluorobenzoyl group.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or similar reagents.
Coupling Reaction: The final step involves coupling the piperidinyl intermediate with ethanediamide under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}benzamide
- 4-fluoroisobutyrfentanyl
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
Uniqueness
N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and fluorobenzoyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-cyclopropyl-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-15-4-2-1-3-14(15)18(25)22-9-7-12(8-10-22)11-20-16(23)17(24)21-13-5-6-13/h1-4,12-13H,5-11H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONYNKLAZNIFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.